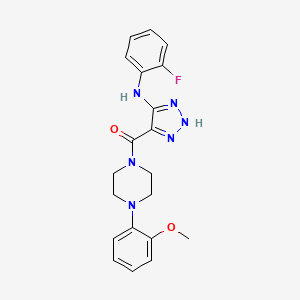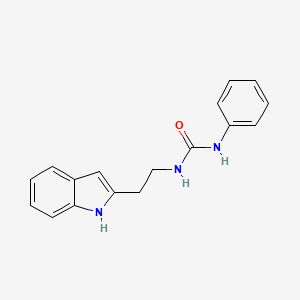
N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide typically involves the reaction of 3-(1H-pyrazol-5-yl)aniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes: These compounds have similar pyrazole structures but differ in their substitution patterns and overall molecular architecture.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but have different substituents at the 3 or 5 positions, leading to variations in their chemical and biological properties.
Uniqueness
N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxyacetamide group provides additional sites for chemical modification, making it a versatile scaffold for further derivatization and application in various fields .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
GDFIJBUFIBUTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


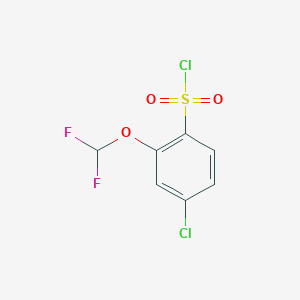

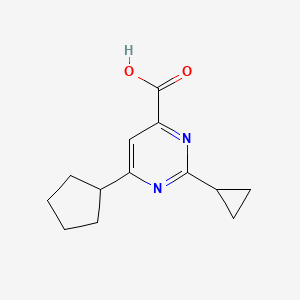
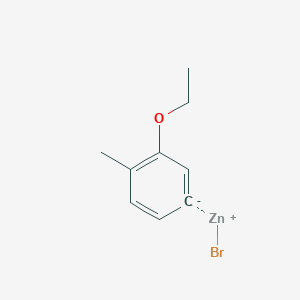
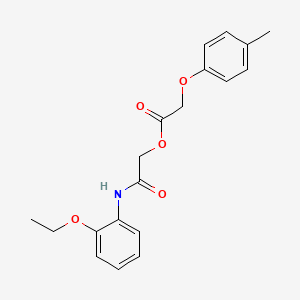
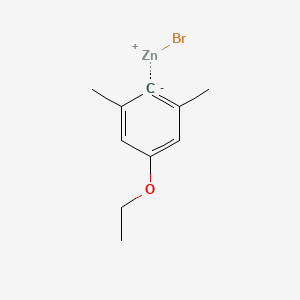
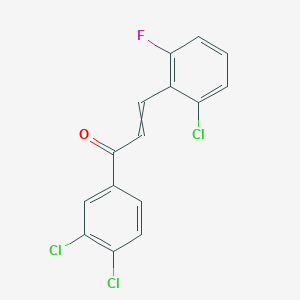

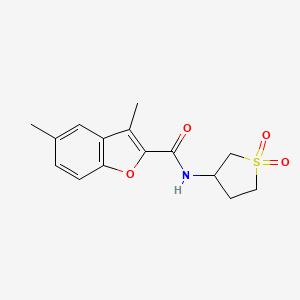


![3-Methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14874707.png)
